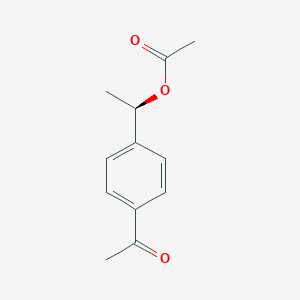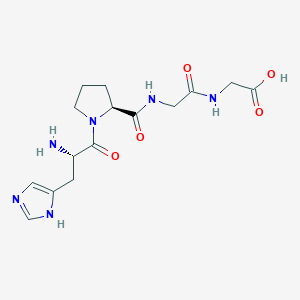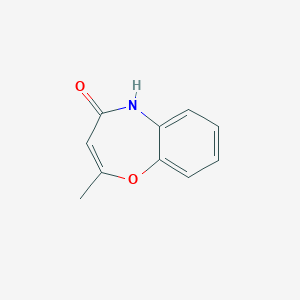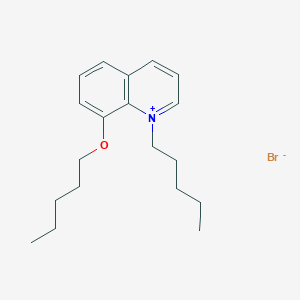
(1R)-1-(4-Acetylphenyl)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(4-Acetylphenyl)ethyl acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Acetylphenyl)ethyl acetate can be achieved through several methods. One common approach involves the esterification of (1R)-1-(4-Acetylphenyl)ethanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques such as extractive distillation and membrane separation can further improve the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-Acetylphenyl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides .
Scientific Research Applications
(1R)-1-(4-Acetylphenyl)ethyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals .
Mechanism of Action
The mechanism of action of (1R)-1-(4-Acetylphenyl)ethyl acetate involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition or activation of enzymes, receptors, or signaling pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, it may interact with neurotransmitter receptors, influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(4-Methylphenyl)ethyl acetate: Similar structure but with a methyl group instead of an acetyl group.
(1R)-1-(4-Hydroxyphenyl)ethyl acetate: Contains a hydroxy group instead of an acetyl group.
(1R)-1-(4-Methoxyphenyl)ethyl acetate: Features a methoxy group in place of the acetyl group.
Uniqueness
(1R)-1-(4-Acetylphenyl)ethyl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the acetyl group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
185144-39-2 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
[(1R)-1-(4-acetylphenyl)ethyl] acetate |
InChI |
InChI=1S/C12H14O3/c1-8(13)11-4-6-12(7-5-11)9(2)15-10(3)14/h4-7,9H,1-3H3/t9-/m1/s1 |
InChI Key |
RHIRURAREZOQLU-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)C)OC(=O)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B12565786.png)
![2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol](/img/structure/B12565794.png)
![{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12565809.png)
![Diethyl [2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12565814.png)
![1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B12565815.png)




![1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione](/img/structure/B12565841.png)

